molecular formula C12H26O6S B611347 Thiol-PEG6-Alcohol CAS No. 194425-46-2

Thiol-PEG6-Alcohol

Cat. No. B611347
CAS RN: 194425-46-2
M. Wt: 298.39
InChI Key: RBHVCADZZSNWRE-UHFFFAOYSA-N
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Description

Thiol-PEG6-Alcohol, also known as HS-PEG6-OH, is a PEG-based PROTAC linker . It contains a thiol group and a hydroxyl group. The hydrophilic PEG spacer increases solubility in aqueous media .


Synthesis Analysis

Thiol-PEG6-Alcohol can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .


Molecular Structure Analysis

The molecular weight of Thiol-PEG6-Alcohol is 298.4 g/mol. Its molecular formula is C12H26O6S .


Chemical Reactions Analysis

The thiol group in Thiol-PEG6-Alcohol can react with maleimide, OPSS, vinylsulfone, and transition metal surfaces including gold, silver, etc .


Physical And Chemical Properties Analysis

Thiol-PEG6-Alcohol is a liquid that appears colorless to light yellow . It has a boiling point of 403.6±45.0 C at 760 mmHg .

Scientific Research Applications

Chemical Research

Thiols, such as Thiol-PEG6-Alcohol, can react with readily available organic substrates under benign conditions, making them suitable for use in various research areas . The highly efficient thiol-based click reaction includes the reaction of radicals with electron-rich enes, Michael addition with electron-poor enes, carbonyl addition with isocyanate S N 2 ring opening with epoxies, and S N 2 nucleophilic substitution with halogens .

Biological Research

Thiols are biologically important, and the development of probes for thiols has been an active research area in recent years . Thiol-addition reactions and their applications in thiol recognition have been summarized in recent reports . The examples reported can be classified into four reaction types including 1,1, 1,2, 1,3, 1,4 addition reactions, according to their addition mechanisms, based on different Michael acceptors .

Physical Research

Thiols are also used in physical research due to their unique properties . They can react under benign conditions, making them suitable for use in physical research areas .

Materials and Engineering Research

Thiols are suitable for use in materials and engineering research areas . They can react with readily available organic substrates under benign conditions . This mini review provides insights into emerging venues for their industrial applications, especially for the applications of thiol-ene, thiol–isocyanate, and thiol–epoxy reactions .

Industrial Applications

Thiols have various industrial applications . The applications of thiol-ene, thiol–isocyanate, and thiol–epoxy reactions are particularly noteworthy . These reactions are highly efficient and can be used in various industrial applications .

Pharmaceuticals

By harnessing the reactivity of alcohols towards oxidation, researchers can access a wide range of valuable synthetic intermediates and target molecules for applications in pharmaceuticals . Thiol-PEG6-Alcohol, being an alcohol, can be used in this context .

Safety and Hazards

According to the safety data sheet, Thiol-PEG6-Alcohol has been classified as having acute toxicity when ingested .

Future Directions

While specific future directions for Thiol-PEG6-Alcohol are not mentioned in the retrieved papers, the use of thiol-containing drugs in general is a topic of ongoing research. These drugs can reduce radicals and other toxic electrophiles, restore cellular thiol pools, and form stable complexes with heavy metals such as lead, arsenic, and copper . This suggests potential future directions in the development of new treatments using thiol-containing compounds like Thiol-PEG6-Alcohol.

properties

IUPAC Name

2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O6S/c13-1-2-14-3-4-15-5-6-16-7-8-17-9-10-18-11-12-19/h13,19H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBHVCADZZSNWRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCS)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60773021
Record name 17-Sulfanyl-3,6,9,12,15-pentaoxaheptadecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60773021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiol-PEG6-Alcohol

CAS RN

194425-46-2
Record name 17-Sulfanyl-3,6,9,12,15-pentaoxaheptadecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60773021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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